5-Bromo-2-fluoro-3-nitrobenzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-nitrobenzoic acid using bromine in the presence of a catalyst . The reaction conditions often involve maintaining a controlled temperature and using solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution Products: Various substituted benzoic acids depending on the substituent introduced.
Reduction Products: 5-Bromo-2-fluoro-3-aminobenzoic acid.
Oxidation Products: Different oxidized derivatives of the benzoic acid.
Scientific Research Applications
5-Bromo-2-fluoro-3-nitrobenzoic acid is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: In the development of new drugs and medicinal compounds.
Agrochemicals: As a precursor in the synthesis of pesticides and herbicides.
Material Science: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, depending on the functional groups present . The bromine and fluorine atoms can participate in halogen bonding, while the nitro group can undergo reduction or oxidation, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-nitrobenzoic acid
- 3-Bromo-2-fluoro-5-nitrobenzoic acid
- 2-Bromo-5-fluoro-3-nitrobenzoic acid
Uniqueness
5-Bromo-2-fluoro-3-nitrobenzoic acid is unique due to the specific positioning of the bromine, fluorine, and nitro groups on the benzene ring. This unique arrangement influences its chemical reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-2-fluoro-3-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOKSXISBYNNQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626275 |
Source
|
Record name | 5-Bromo-2-fluoro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153279-80-1 |
Source
|
Record name | 5-Bromo-2-fluoro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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